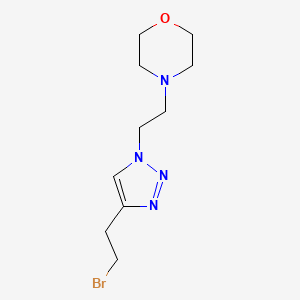
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is an organic compound that features a morpholine ring substituted with a bromoethyl group and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Bromoethyl Group: The triazole ring is then reacted with 2-bromoethanol under basic conditions to introduce the bromoethyl group.
Attachment to the Morpholine Ring: Finally, the bromoethyl-triazole intermediate is reacted with morpholine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
化学反応の分析
Types of Reactions
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Oxidation: Morpholine N-oxides.
Reduction: Reduced triazole derivatives.
科学的研究の応用
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of triazole-containing compounds on biological systems.
Industrial Applications: Potential use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)morpholine: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
1-(2-Bromoethyl)-1H-1,2,3-triazole:
4-(2-(4-Chloroethyl)-1H-1,2,3-triazol-1-yl)ethyl)morpholine: Similar structure but with a chloroethyl group instead of a bromoethyl group, which may affect its reactivity and biological activity.
Uniqueness
4-(2-(4-(2-Bromoethyl)-1h-1,2,3-triazol-1-yl)ethyl)morpholine is unique due to the presence of both a morpholine ring and a triazole ring, providing a combination of chemical functionalities that can be exploited in various applications. The bromoethyl group further enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C10H17BrN4O |
|---|---|
分子量 |
289.17 g/mol |
IUPAC名 |
4-[2-[4-(2-bromoethyl)triazol-1-yl]ethyl]morpholine |
InChI |
InChI=1S/C10H17BrN4O/c11-2-1-10-9-15(13-12-10)4-3-14-5-7-16-8-6-14/h9H,1-8H2 |
InChIキー |
DIXAUFKOCKIKIH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=C(N=N2)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


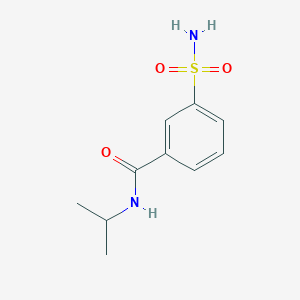

![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13544321.png)
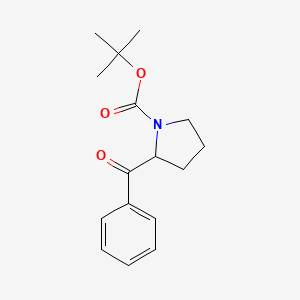
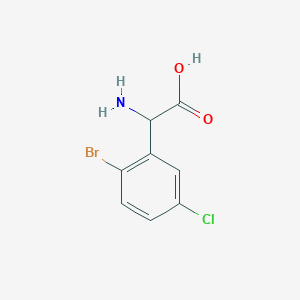
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)


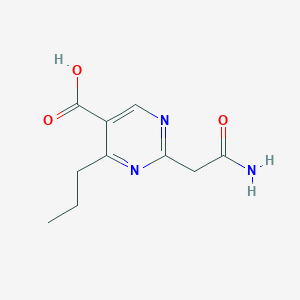
![7-(Chloromethyl)-2,5-dioxa-6-azaspiro[3.4]oct-6-ene](/img/structure/B13544369.png)

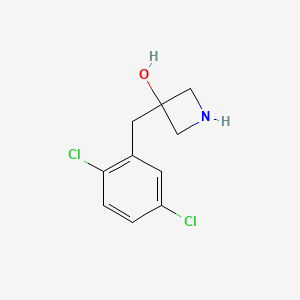
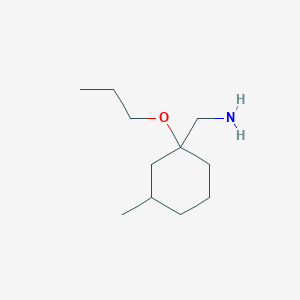
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
